N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine CAS 76936-44-2
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine CAS 76936-44-2
An In-depth Technical Guide to N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine (CAS 76936-44-2): A Keystone Building Block for Targeted Protein Degradation
Executive Summary
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, registered under CAS number 76936-44-2, is a diamine building block of increasing significance in modern medicinal chemistry and drug development. Structurally, it is a propane-1,2-diamine featuring a gem-dimethyl substitution at the C1 position and two methyl groups on the C2 nitrogen (N²). This unique arrangement provides a sterically hindered primary amine and a stable tertiary amine, making it a particularly valuable component in the synthesis of complex molecules. Its primary utility lies in its role as a flexible yet constrained linker for constructing Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutics designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] This guide provides an in-depth exploration of its chemical properties, a robust synthesis and purification protocol, validated analytical methodologies, and a detailed examination of its core application in the field of targeted protein degradation.
Physicochemical and Structural Characterization
N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, also known as N²,N²,2-trimethylpropane-1,2-diamine, is a bifunctional organic molecule featuring both a primary and a tertiary amine.[3] This duality is central to its function in chemical synthesis.
Molecular Structure and Key Features
The molecule's structure contains a sterically hindered primary amine (-NH₂) and a tertiary amine (-N(CH₃)₂), separated by a two-carbon backbone. The gem-dimethyl group at the C1 position provides conformational rigidity, which can be a critical parameter in optimizing the spatial arrangement of bifunctional molecules like PROTACs.[]
Caption: Molecular structure of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.
Physicochemical Properties
The compound is typically supplied as a colorless to pale yellow liquid with a characteristic strong amine odor. Its solubility in water and various organic solvents makes it versatile for use in a range of reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 76936-44-2 | [3] |
| Molecular Formula | C₆H₁₆N₂ | [3] |
| Molecular Weight | 116.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Purity | Typically ≥97% | |
| Storage | Store at room temperature or 2-8°C, under inert atmosphere | [5] |
Synthesis and Purification Protocol
While multiple synthetic routes are conceivable, a robust and scalable approach involves the nucleophilic substitution of a suitable chloroamine precursor with dimethylamine. This method is analogous to established procedures for synthesizing similar N,N,N'-substituted diamines.[6]
Proposed Synthetic Pathway
The synthesis can be logically achieved by reacting 2-chloro-1,1-dimethylethylamine hydrochloride with an excess of dimethylamine, followed by basification to yield the free diamine.
Caption: Proposed workflow for the synthesis and purification of the target diamine.
Step-by-Step Synthesis Protocol
Objective: To synthesize N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine.
Materials:
-
2-Chloro-1,1-dimethylethylamine hydrochloride
-
Dimethylamine (40% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add a 40% aqueous solution of dimethylamine (3.0 eq). Cool the flask in an ice-water bath to 0-5 °C.
-
Precursor Addition: Dissolve 2-chloro-1,1-dimethylethylamine hydrochloride (1.0 eq) in a minimal amount of deionized water and add it dropwise to the stirred dimethylamine solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Basification & Extraction: Cool the reaction mixture again in an ice bath. Slowly add a 50% aqueous solution of NaOH until the pH is >12. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The resulting crude oil is best purified by fractional distillation under reduced pressure in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture contamination.[7][8]
-
Set up a fractional distillation apparatus.
-
Transfer the crude oil to the distillation flask.
-
Heat gently under vacuum.
-
Collect the fraction corresponding to the boiling point of the pure product. The purity of the collected fractions should be confirmed by GC-MS.
Core Application: A Linker for Targeted Protein Degradation
The most prominent and high-value application of this diamine is as a linker component in the design of PROTACs.[1][2] PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker: one ligand binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[9]
The Role of the Linker
The linker is not merely a passive spacer; its length, rigidity, and chemical nature are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[][9] N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine serves as an excellent starting point for linker synthesis. The primary amine provides a reactive handle for conjugation, typically via amide bond formation or nucleophilic aromatic substitution, to either the POI ligand or the E3 ligase ligand.[10][11]
Caption: Mechanism of Action for a PROTAC utilizing the diamine linker.
Workflow for PROTAC Synthesis using the Diamine Linker
A common strategy involves protecting the primary amine of the title compound (e.g., with a Boc group), functionalizing the tertiary amine side if necessary, and then deprotecting the primary amine for conjugation. However, a more direct approach is to leverage the differential reactivity of the primary amine.
Protocol Outline:
-
Ligand Functionalization: Prepare a ligand (for either the POI or E3 ligase) containing a suitable electrophile, such as a carboxylic acid (for amide coupling) or an activated aryl halide (for SₙAr).
-
Amide Coupling: Activate the carboxylic acid on the ligand using a coupling agent (e.g., HATU, HOBt). React the activated ester with N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine in an appropriate solvent like DMF with a non-nucleophilic base (e.g., DIPEA). The primary amine will selectively form an amide bond.[11]
-
Purification: Purify the resulting linker-ligand conjugate using reverse-phase HPLC.
-
Final Conjugation: The other end of the linker (now attached to the first ligand) is then conjugated to the second ligand to complete the PROTAC synthesis.
Analytical and Quality Control Methodologies
Rigorous analytical characterization is essential to ensure the identity, purity, and stability of the diamine building block.
Structural Confirmation via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation. Based on patent literature and chemical shift predictions, the following ¹H NMR spectrum is expected.[12][13]
| Assignment | Predicted Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration | Notes |
| C(CH₃)₂ | ~1.55 | Singlet (s) | 6H | Gem-dimethyl group. Confirmed by experimental data.[12] |
| -NH₂ | ~1.3-1.8 | Broad Singlet (br s) | 2H | Chemical shift is variable and depends on concentration and solvent. |
| -CH- | ~2.1-2.2 | Multiplet (m) | 1H | |
| N(CH₃)₂ | ~2.2-2.3 | Singlet (s) | 6H | N-dimethyl group. |
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing the purity of volatile amines and identifying any residual solvents or synthesis-related impurities.
Protocol:
-
System: Gas chromatograph coupled with a mass spectrometer.
-
Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: 250 °C, Split ratio 50:1.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
Sample Preparation: Dilute 1 µL of the compound in 1 mL of dichloromethane. Inject 1 µL.
Rationale: This method provides excellent separation of the main component from potential impurities. The mass spectrum will confirm the molecular weight (M⁺ at m/z 116) and provide a characteristic fragmentation pattern for unambiguous identification. For chiral analysis, a specialized chiral stationary phase column would be required.[14][15]
Safety, Handling, and Storage
As a primary amine, this compound requires careful handling to avoid exposure.
-
Hazards: The compound is classified as an irritant and may cause skin and eye irritation. It has acute oral toxicity.[1][8] Inhalation of vapors may cause respiratory tract irritation.[8]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]
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Cai, Y., et al. (2024). Conjugation of primary amine groups in targeted proteomics. PubMed. Available at: [Link]
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Husek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]
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Enamine Germany. Linkers. Available at: [Link]
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Wang, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]
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Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of dimethylamine. Available at: [Link]
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WIPO Patent WO2018224423A1. (4-(([7][16]triazolo[4,3-a]pyridine-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl) ureido derivatives as anti-inflammatory p38 mapk inhibitors for treating diseases of the respiratory tract. Google Patents. Available at:
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